1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)11-5-7-22(8-6-11)18(24)15-10-25-17(21-15)14-9-12-3-1-2-4-13(12)20-14/h1-4,9-11,20H,5-8H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTYVYSJUAXIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common method involves the reaction of 2-bromo-1H-indole with thioamide to form the thiazole ring. This intermediate is then coupled with piperidine-4-carboxylic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the indole and thiazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide exhibit promising anticancer activity. For instance:
- Compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Specific derivatives exhibited IC50 values as low as against MCF-7 cells .
| Compound | Cell Line | IC50 Value () |
|---|---|---|
| 6i | MCF-7 | 6.10 |
| 6v | MCF-7 | 6.49 |
| 7a | HCT116 | Not specified |
Other Therapeutic Applications
Beyond oncology, research indicates potential applications in other areas:
- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting a role in treating infections .
- Anti-inflammatory Effects : Compounds related to this structure may also exhibit anti-inflammatory properties, warranting further investigation into their mechanisms and therapeutic uses.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Antiproliferative Activity : A study synthesized a series of thiazolyl-indole derivatives and evaluated their antiproliferative effects on various cancer cell lines. The results indicated significant potential for these compounds as multitarget anticancer agents .
- Evaluation of Derivatives : Another study focused on the synthesis of novel derivatives and their biological evaluation, confirming the effectiveness of certain modifications in enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole and thiazole rings can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Core Structure and Functional Groups
Common Features : All compared compounds share a piperidine-4-carboxamide or piperidine-4-carboxylic acid backbone. Variations arise in substituents and heterocyclic appendages:
Biological Activity
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates an indole moiety, thiazole ring, and piperidine-4-carboxamide. The synthesis typically involves multistep reactions starting from commercially available precursors. The molecular formula is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol.
Anticancer Properties
Research indicates that compounds containing indole and thiazole moieties often exhibit significant anticancer activity. The activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 208.58 | Induction of apoptosis via mitochondrial pathway |
| HT-29 (Colon) | 238.14 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast) | 193.93 | Inhibition of CDK1 activity |
In vitro studies have shown that the compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, likely mediated by the activation of the p53 tumor suppressor gene .
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : It triggers both intrinsic and extrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
- CDK1 Inhibition : The inhibition of cyclin-dependent kinase 1 (CDK1) has been identified as a key mechanism, leading to reduced migration and proliferation of cancer cells .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Study on Lung Cancer : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against lung cancer cell lines with IC50 values ranging from 150 µM to 200 µM. The study highlighted the role of thiazole derivatives in enhancing anticancer activity through structural modifications .
- Colorectal Cancer Research : In a study evaluating various thiazole-containing compounds, it was found that modifications at the thiazole ring significantly influenced their anticancer properties. Compounds with similar structures exhibited IC50 values as low as 50 µM against colorectal cancer cells, indicating strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Optimize multi-step synthesis using nucleophilic substitution and amide coupling. For example, a piperidine-4-carboxylic acid intermediate can be synthesized via hydrolysis of its ethyl ester under alkaline conditions (e.g., NaOH/EtOH), followed by acidification to precipitate the product (88% yield, m.p. 162–163°C) . Monitor reaction progress via TLC or HPLC.
- Key Parameters : Temperature (room temperature vs. reflux), solvent polarity (EtOH vs. DMSO), and stoichiometry of coupling agents (e.g., carbodiimides).
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodology :
- ¹H NMR : Identify characteristic peaks, such as indole NH (~δ13.3 ppm) and piperidine CH protons (δ1.5–4.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (1680–1730 cm⁻¹) and amide N–H bonds (3250–3350 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., %C 49.99 vs. 50.04) .
Q. What safety precautions are critical during in vitro handling of this compound?
- Methodology :
- Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, rinse with water and collect waste in labeled containers .
- Avoid in vivo applications due to unclassified GHS risks and potential acute toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound targeting specific receptors?
- Methodology :
- Analog Synthesis : Replace the indole moiety with pyrrole or pyrazole groups (e.g., 4-methyl-1H-pyrrole-3-carbonyl) to assess binding affinity changes .
- Docking Studies : Use computational tools (e.g., AutoDock Vina) to model interactions with receptors like carbonic anhydrase or kinases, referencing analogs such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and metabolic stability?
- Methodology :
- ADMET Prediction : Use platforms like ACD/Labs Percepta to estimate logP, solubility, and cytochrome P450 interactions .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved for this compound?
- Methodology :
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes .
- Species-Specific Differences : Compare pharmacokinetics in rodent vs. human hepatocyte models to address bioavailability issues .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
- Methodology :
- Dose-Response Replication : Validate assays under standardized conditions (e.g., 4 µM concentration in enzyme inhibition studies) .
- Orthogonal Assays : Cross-check results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
